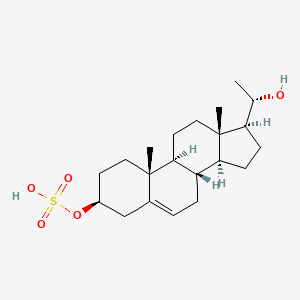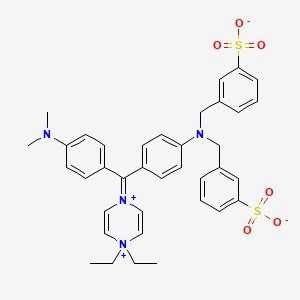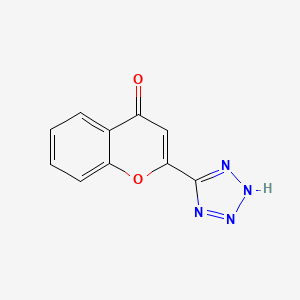![molecular formula C18H20N2O2 B14689136 2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile CAS No. 32153-05-2](/img/structure/B14689136.png)
2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile is an organic compound that features a nitrile group, a benzylamine moiety, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile typically involves the reaction of 3,4-dimethoxybenzylamine with a suitable nitrile precursor. One common method involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.
化学反応の分析
Types of Reactions
2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
作用機序
The mechanism of action of 2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
2,4-Dimethoxybenzylamine: This compound is structurally similar and can be used as a precursor in the synthesis of 2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile.
2,4-Dimethoxybenzyl alcohol: Another related compound that can undergo similar chemical reactions.
Uniqueness
This compound is unique due to its combination of a nitrile group, a benzylamine moiety, and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
32153-05-2 |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
2-[(3,4-dimethoxyphenyl)methylamino]-2-phenylpropanenitrile |
InChI |
InChI=1S/C18H20N2O2/c1-18(13-19,15-7-5-4-6-8-15)20-12-14-9-10-16(21-2)17(11-14)22-3/h4-11,20H,12H2,1-3H3 |
InChIキー |
ZFUPCQAWRKUOLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


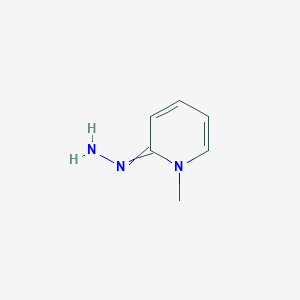

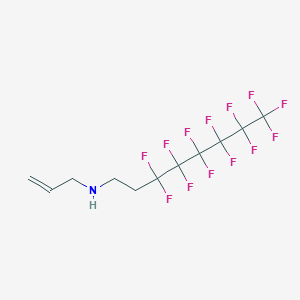
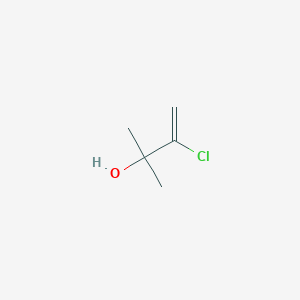
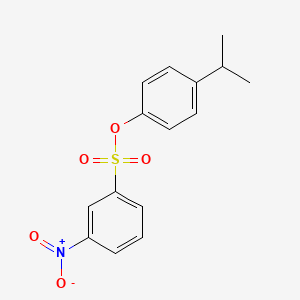

![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)




